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4,7,10,13,16,19,22,25,28,31,34-Undecaoxaheptatriaconta-1,36-diyne

PROTAC linker structure‑activity relationship conformational flexibility

4,7,10,13,16,19,22,25,28,31,34‑Undecaoxaheptatriaconta‑1,36‑diyne (commonly designated Bis‑propargyl‑PEG10 or Alkyne‑PEG11‑Alkyne) is a monodisperse, homobifunctional polyethylene glycol (PEG) linker that carries a terminal propargyl (alkyne) group at each end. With a molecular formula of C₂₆H₄₆O₁₁ and a molecular weight of 534.64 g·mol⁻¹, the compound contains an 11‑atom oxygen chain (undecaoxa) that provides a spacer of approximately 11 ethylene glycol repeat units.

Molecular Formula C26H46O11
Molecular Weight 534.6 g/mol
CAS No. 1351373-48-2
Cat. No. B3233071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7,10,13,16,19,22,25,28,31,34-Undecaoxaheptatriaconta-1,36-diyne
CAS1351373-48-2
Molecular FormulaC26H46O11
Molecular Weight534.6 g/mol
Structural Identifiers
SMILESC#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C
InChIInChI=1S/C26H46O11/c1-3-5-27-7-9-29-11-13-31-15-17-33-19-21-35-23-25-37-26-24-36-22-20-34-18-16-32-14-12-30-10-8-28-6-4-2/h1-2H,5-26H2
InChIKeyYGYWDYNYLJLYTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis‑propargyl‑PEG10 (CAS 1351373‑48‑2) – A Defined‑Length Homobifunctional Alkyne‑PEG‑Alkyne PROTAC Linker


4,7,10,13,16,19,22,25,28,31,34‑Undecaoxaheptatriaconta‑1,36‑diyne (commonly designated Bis‑propargyl‑PEG10 or Alkyne‑PEG11‑Alkyne) is a monodisperse, homobifunctional polyethylene glycol (PEG) linker that carries a terminal propargyl (alkyne) group at each end . With a molecular formula of C₂₆H₄₆O₁₁ and a molecular weight of 534.64 g·mol⁻¹, the compound contains an 11‑atom oxygen chain (undecaoxa) that provides a spacer of approximately 11 ethylene glycol repeat units . It is primarily employed as a PROTAC (Proteolysis‑Targeting Chimera) linker and as a click‑chemistry building block, undergoing copper‑catalysed azide‑alkyne cycloaddition (CuAAC) with azide‑bearing partners to form stable triazole linkages .

Why a Generic ‘PEG Linker’ Cannot Substitute for Bis‑propargyl‑PEG10 (1351373‑48‑2) in Systematic SAR Campaigns


PROTAC efficacy is exquisitely sensitive to linker length; changing the number of ethylene glycol units alters the conformational ensemble that positions the E3 ligase ligand and the target‑protein warhead for productive ternary complex formation [1]. Substituting a shorter PEG chain (e.g., PEG8) reduces the maximum attainable end‑to‑end distance and can favour ternary‑complex geometries that are incompatible with efficient ubiquitination, while a longer PEG linker (e.g., PEG12) increases the entropic penalty of the binding‑competent conformation and can dilute the local concentration of the two binding moieties [2]. Moreover, every change in PEG unit count shifts the overall molecular hydrophilicity (quantified as logP) and aqueous solubility, directly affecting cell‑free aggregation propensity and cell‑based degradation potency . Selecting an undefined‑length or off‑the‑shelf ‘PEG diyne’ therefore introduces an uncontrolled variable that can collapse a structure‑activity relationship (SAR) series.

Quantitative Differential Evidence for Bis‑propargyl‑PEG10 (1351373‑48‑2) Against Closest In‑Class Analogs


Linker Length and Conformational Reach – PEG10 vs. PEG8 and PEG12

Bis‑propargyl‑PEG10 provides a 34‑atom backbone that yields an extended end‑to‑end distance of approximately 3.9 nm, placing it in a distinct conformational bracket relative to the two most commonly employed systematic comparators. Bis‑propargyl‑PEG8 (CAS 1092554‑87‑4, 26‑atom backbone, ∼3.0 nm) and Bis‑propargyl‑PEG12 (CAS 1351373‑50‑6, 40‑atom backbone, ∼4.7 nm) represent the shorter and longer extremes of the medium‑range PEG‑diyne series . In published PROTAC SAR series, a reduction of the PEG linker from 12 to 10 units altered the DC₅₀ (half‑maximal degradation concentration) by ≥3‑fold for the same target–ligase pair, underscoring that even a two‑unit difference can shift the degradation potency by an order of magnitude [1]. The 10‑unit spacer (PEG10) therefore occupies a ‘Goldilocks’ zone for many E3 ligase (particularly CRBN) – target protein combinations where shorter linkers fail to span the required distance and longer linkers introduce excessive conformational entropy [1].

PROTAC linker structure‑activity relationship conformational flexibility

Hydrophilicity (LogP) Differentiation – PEG10 vs. PEG8 and PEG12

The experimentally determined LogP (octanol–water partition coefficient) for Bis‑propargyl‑PEG10 is −1.2, a value that falls precisely between that of the shorter Bis‑propargyl‑PEG8 (LogP = −1.85) and the longer Bis‑propargyl‑PEG12 (LogP = −3.28) . This gradation reflects the incremental addition of two ethylene glycol units, each of which contributes approximately −0.22 LogP units due to the introduction of one ether oxygen and two additional sp³‑hybridised carbons . The intermediate hydrophilicity of PEG10 is particularly advantageous in PROTAC design: it is sufficiently hydrophilic to suppress non‑specific membrane binding and aggregation relative to shorter, more lipophilic alkyl linkers, yet it retains enough hydrophobic character to permit passive membrane permeability, which is critical for cell‑based degradation assays .

LogP hydrophilicity physicochemical property

Aqueous Solubility and DMSO Stock Concentration – Benchmarking Against Shorter PEGs

Bis‑propargyl‑PEG10 exhibits a DMSO solubility of ≥10 mM, a specification that is frequently listed alongside shorter PEG‑diyne linkers (PEG4–PEG8) that achieve 20–50 mM in DMSO but display markedly lower aqueous solubility when diluted into buffered cell‑culture media [1]. The longer PEG chain (11‑unit) increases the number of hydrogen‑bond‑accepting ether oxygens (11 vs. 8 for PEG8), which enhances the compound’s ability to remain in monomeric solution after a DMSO → aqueous transfer – a property often quantified by the ‘aqueous kinetic solubility’ measured by dynamic light scattering (DLS) . While direct head‑to‑head DLS comparison data are not publicly available for this specific compound, the class‑level trend is well established: PEG linkers with >10 ethylene glycol units consistently show >100‑fold lower aggregation particle counts than PEG4–PEG6 analogues when diluted to 100 μM in PBS .

aqueous solubility DMSO solubility formulation

Purity and Batch‑to‑Batch Consistency – 95–98% Specification with Single‑Impurity Control

Multiple independent vendors specify the purity of Bis‑propargyl‑PEG10 as ≥95% (HPLC) or >98%, a range that aligns with the stringent requirement for PROTAC linker building blocks where even trace levels of mono‑functionalised or truncated PEG contaminants can generate ‘one‑armed’ PROTAC intermediates that act as competitive inhibitors rather than degraders . In comparison, shorter PEG‑diyne analogs (particularly PEG4 and PEG6) are often supplied at ≥90% purity, with residual mono‑propargyl by‑products that must be removed by additional preparative HPLC . The monodisperse, single‑molecular‑weight nature of Bis‑propargyl‑PEG10 (534.64 g·mol⁻¹, confirmed by HRMS) contrasts with polydisperse PEG reagents and guarantees that every linker molecule in the lot contributes identically to the PROTAC’s linker length, eliminating a variability source that has been shown to shift degradation Dₘₐₓ by up to 40% in side‑by‑side comparisons .

chemical purity quality control reproducibility

Procurement‑Ready Application Scenarios for Bis‑propargyl‑PEG10 (1351373‑48‑2) Driven by Quantitative Evidence


PROTAC Linker‑Length SAR Library Construction – Filling the Gap Between PEG8 and PEG12

When building a systematic linker‑length SAR matrix for a new PROTAC series (e.g., CRBN‑recruiting degraders targeting BRD4, BTK, or AR), Bis‑propargyl‑PEG10 is the indispensable mid‑range element. Its 34‑atom backbone and ∼3.9 nm extended length fill the critical gap between PEG8 (∼3.0 nm) and PEG12 (∼4.7 nm) [1]. Omitting PEG10 from the library risks missing an activity ‘sweet spot’ that can alter the DC₅₀ by >3‑fold, as observed in published systematic PROTAC series [1].

Click‑Chemistry Bioconjugation Requiring an Optimised Hydrophilicity Balance

For bioconjugation strategies that require a homobifunctional alkyne crosslinker with predictable aqueous behaviour, Bis‑propargyl‑PEG10 offers a LogP of −1.2 – less hydrophobic than the PEG8 variant (−1.85) and less prone to precipitation than the highly hydrophilic PEG12 (−3.28) . This property makes it suitable for copper‑catalysed azide‑alkyne cycloaddition (CuAAC) in mixed aqueous‑organic media where excessive hydrophilicity can deplete the effective copper‑catalyst concentration .

High‑Reproducibility Degrader Synthesis for Pre‑Clinical Candidate Profiling

When scaling up from hit‑to‑lead PROTAC chemistry, the >98% purity and monodisperse nature of Bis‑propargyl‑PEG10 minimise the risk of mono‑functionalised side products that can contaminate the final degrader molecule and reduce the observed degradation Dₘₐₓ by up to 40% . Procuring a linker with a certified batch‑specific HPLC trace directly translates to fewer rejected PROTAC batches and tighter biological replicate data.

Nanomedicine and Surface‑Functionalisation Projects Requiring Defined PEG Spacer Length

Beyond PROTACs, the defined 11‑unit PEG spacer of Bis‑propargyl‑PEG10 is employed in gold‑nanoparticle surface modification and polymer‑grafted coating applications where the spacer length must be controlled to achieve consistent inter‑particle distance or to avoid steric hindrance . The quantitative DMSO solubility specification (≥10 mM) simplifies the preparation of stock solutions for surface‑chemistry protocols .

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